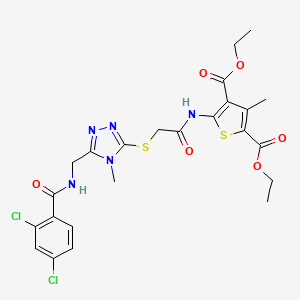

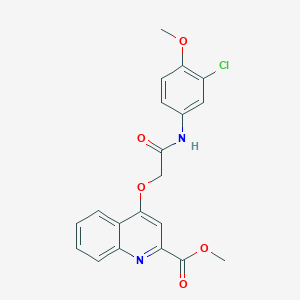

2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases. FTY720 was first synthesized in 1992 and has since been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic benefits.

科学的研究の応用

Synthesis and Structural Analysis

2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound of interest due to its structural and functional properties that make it suitable for various scientific research applications. Although not directly mentioned in the available literature, compounds with similar structural motifs have been synthesized and evaluated for their biological and chemical properties, providing insights into potential applications of this specific compound.

For instance, the synthesis and structure-activity relationship studies in the class of indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors highlight the importance of cyano and fluoro substituents in modulating biological activity. These studies suggest that the specific structural features of 2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide could render it valuable for investigating neurological mechanisms and developing therapeutic agents (Heinrich et al., 2004).

Chemical Sensing and Molecular Interaction

Research into N-(cyano(naphthalen-1-yl)methyl)benzamides has unveiled their utility in the colorimetric sensing of fluoride anions, suggesting that cyano-substituted compounds can act as effective sensors for specific ions in solution. This property is critical for environmental monitoring and analytical chemistry, indicating that our compound of interest may also serve as a building block for developing novel sensors with specific target ion detection capabilities (Younes et al., 2020).

Antitumor and Antimicrobial Applications

A study on benzofuran derivatives has shown significant antitumor and antimicrobial activities, suggesting a promising area of research for compounds containing benzofuran and cyano groups. This finding opens up avenues for the development of new chemotherapeutic agents and antimicrobial compounds, potentially including 2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide as a candidate for further investigation (Rida et al., 2006).

Heterocyclic Chemistry and Drug Design

The exploration of fluoro-substituted benzofurans for synthesizing novel heterocyclic compounds underlines the role of such structures in drug design and development. Microwave-assisted tandem intramolecular Wittig and Claisen rearrangement reactions have been employed to create structurally diverse compounds, demonstrating the utility of fluoro and cyano groups in facilitating complex chemical transformations. This research pathway suggests the potential of our compound in synthesizing novel heterocyclic skeletons with pharmacological relevance (Rao et al., 2005).

特性

IUPAC Name |

2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FN3O2S/c16-11-1-2-13-9(5-11)6-12(21-13)7-10(8-17)14(20)19-15-18-3-4-22-15/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGNCJBCISXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2773724.png)

![2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2773725.png)

![N-(4-fluoro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2773728.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2773736.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)